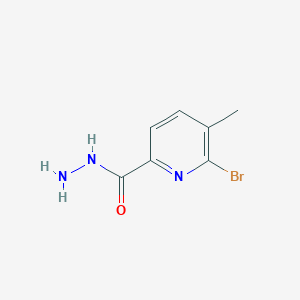

6-Bromo-5-methylpicolinohydrazide

Description

Overview of Pyridine-Based Hydrazide Scaffolds in Contemporary Chemical Research

Pyridine-based hydrazide scaffolds are integral to modern chemical research due to their unique structural features and reactivity. The pyridine (B92270) ring, a six-membered heteroaromatic ring containing a nitrogen atom, imparts specific electronic properties and the capacity for hydrogen bonding. nih.govrsc.org The hydrazide group (–C(O)NHNH2) is a versatile functional group that can participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. mdpi.com

These scaffolds are of significant interest in medicinal chemistry, where they are used to develop new therapeutic agents. acs.orgnih.govresearchgate.net The presence of the pyridine moiety can enhance the solubility and bioavailability of drug candidates. nih.govresearchgate.net Furthermore, the ability of the hydrazide group to form stable complexes with metal ions has led to their exploration in the development of sensors and catalysts. researchgate.net Researchers are actively investigating pyridine-based hydrazides for their potential in areas such as materials science and agrochemicals. eurekalert.orgnih.govnih.gov

Significance of Halogenated and Alkyl-Substituted Pyridine Moieties in Molecular Design

The introduction of halogen and alkyl substituents onto the pyridine ring is a key strategy in molecular design, allowing for the fine-tuning of a molecule's physicochemical and biological properties. Halogen atoms, such as bromine, can significantly alter the electronic nature of the pyridine ring, influencing its reactivity and interaction with biological targets. nih.gov Halogenation can also enhance the lipophilicity of a molecule, which can affect its ability to cross cell membranes. nih.gov

Alkyl groups, such as a methyl group, can introduce steric bulk, which can influence the conformation of the molecule and its binding to specific receptors or enzymes. nih.gov The strategic placement of these substituents is a powerful tool for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.net In materials science, these substitutions can be used to control the packing of molecules in the solid state, leading to materials with desired optical or electronic properties. eurekalert.org

Historical Context and Evolution of Picolinohydrazide (B126095) Derivatives in Academic Investigations

The study of picolinohydrazide and its derivatives has a rich history rooted in the broader field of heterocyclic chemistry. Early investigations focused on the fundamental synthesis and reactivity of these compounds. researchgate.net Over time, with the development of more advanced analytical techniques, researchers were able to gain deeper insights into their structural and electronic properties. researchgate.net

A significant turning point in the academic investigation of picolinohydrazide derivatives was the discovery of their potential biological activities. researchgate.net This led to a surge in research aimed at synthesizing and screening new derivatives for a wide range of therapeutic applications. acs.orgnih.gov The evolution of this field has been marked by an increasing level of sophistication in molecular design, with researchers now able to create highly tailored molecules for specific purposes. mdpi.com Contemporary research continues to build on this historical foundation, exploring new frontiers in areas such as catalysis and supramolecular chemistry. researchgate.netchemscene.com

Scope and Academic Focus of Research on 6-Bromo-5-methylpicolinohydrazide within Pyridine Hydrazide Chemistry

Within the broader landscape of pyridine hydrazide chemistry, research on this compound represents a focused area of academic inquiry. chemenu.com The specific substitution pattern of this molecule—a bromine atom at the 6-position and a methyl group at the 5-position of the pyridine ring—makes it a unique and valuable building block for the synthesis of more complex molecules. sigmaaldrich.combldpharm.com

Academic investigations into this particular compound are likely to encompass several key areas. These include the development of efficient synthetic routes to access this molecule, the detailed characterization of its structural and spectroscopic properties, and the exploration of its reactivity in various chemical transformations. nih.govchemicalbook.com Given the known importance of halogenated and alkyl-substituted pyridines in medicinal chemistry, a significant focus of research on this compound is likely to be in the design and synthesis of novel compounds with potential therapeutic applications. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8BrN3O |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

6-bromo-5-methylpyridine-2-carbohydrazide |

InChI |

InChI=1S/C7H8BrN3O/c1-4-2-3-5(7(12)11-9)10-6(4)8/h2-3H,9H2,1H3,(H,11,12) |

InChI Key |

IIRZGWXRDHOHSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)NN)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 5 Methylpicolinohydrazide and Its Analogues

Strategic Design of Precursors for 6-Bromo-5-methylpicolinic Acid Derivatives

The foundation for the synthesis of 6-bromo-5-methylpicolinohydrazide lies in the effective preparation of its corresponding picolinic acid precursor, 6-bromo-5-methylpicolinic acid, and related intermediates. This section outlines the critical synthetic strategies for assembling the substituted pyridine (B92270) ring.

Regioselective Bromination and Methylation Routes to Substituted Pyridine Carboxylates

Achieving the desired 6-bromo-5-methyl substitution pattern on the picolinic acid framework requires precise control over the regioselectivity of bromination and methylation reactions. The inherent electronic properties of the pyridine ring often hinder straightforward meta-C-H functionalization, necessitating specific strategies to achieve the desired substitution. nih.gov

One common approach involves the functionalization of a pre-existing pyridine ring. For instance, the bromination of a substituted picolinic acid or its ester can be employed. The directing effects of the existing substituents play a crucial role in determining the position of the incoming bromine atom. For example, the bromination of 6-methylpicolinic acid derivatives would need to be carefully controlled to favor substitution at the 5-position. However, direct bromination of pyridine rings can sometimes lead to a mixture of isomers, requiring purification. google.com

An alternative strategy involves the construction of the substituted pyridine ring from acyclic precursors, which allows for the precise placement of the desired functional groups. The Hantzsch pyridine synthesis, for example, is a multicomponent reaction that can be adapted to produce highly substituted pyridines. mdpi.com

A more modern approach involves the use of directed ortho-metalation (DoM), where a directing group on the pyridine ring guides a metalating agent (like a Grignard reagent) to a specific position, which is then quenched with an electrophile such as a bromine source. This method offers high regioselectivity. While not directly reported for 6-bromo-5-methylpicolinic acid, this strategy is a powerful tool for the synthesis of polysubstituted pyridines.

A representative synthesis of a related precursor, methyl 5-bromo-6-methylpicolinate, involves the esterification of 5-bromo-6-methylpicolinic acid with methanol and thionyl chloride. This reaction proceeds with high yield and purity.

Table 1: Synthesis of Methyl 5-bromo-6-methylpicolinate

| Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 5-bromo-6-methylpyridine-2-carboxylic acid, Methanol | Thionyl chloride | None | 20-30 (addition), 55-65 (reaction) | 2 | 70 | >98 |

This table illustrates a common esterification method that can be applied to substituted picolinic acids.

Synthetic Pathways to 6-Bromo-5-methylpicolinaldehyde and Related Intermediates

The synthesis of picolinaldehydes, such as 6-bromo-5-methylpicolinaldehyde, is another critical step, as these compounds serve as versatile intermediates. General methods for the synthesis of pyridinecarboxaldehydes can be adapted for this specific target. For instance, 6-bromo-2-pyridinecarboxaldehyde is a known compound that can be used in various synthetic applications. organic-chemistry.orgalkalisci.comsigmaaldrich.commedchemexpress.comsigmaaldrich.com

One potential route to 6-bromo-5-methylpicolinaldehyde could involve the oxidation of the corresponding hydroxymethylpyridine. Alternatively, the reduction of a picolinoyl chloride or ester derivative can also yield the desired aldehyde. The choice of reducing agent is crucial to prevent over-reduction to the alcohol.

While a specific synthetic route for 6-bromo-5-methylpicolinaldehyde is not extensively documented in readily available literature, the synthesis of related compounds such as 6-methyl-2-pyridinecarboxaldehyde is known. nih.gov This aldehyde can be used as a starting material for further functionalization.

Conventional and Advanced Approaches to Picolinohydrazide (B126095) Formation

Once the appropriately substituted picolinic acid or its derivative is obtained, the next crucial step is the formation of the picolinohydrazide. Several methods, ranging from classical to modern catalytic approaches, can be employed for this transformation.

Direct Hydrazinolysis of Pyridine Carboxylates and Esters

The most common and straightforward method for the synthesis of hydrazides is the direct hydrazinolysis of the corresponding esters. nih.gov This reaction involves treating the pyridine carboxylate, such as methyl 6-bromo-5-methylpicolinate, with hydrazine hydrate, typically in an alcoholic solvent. The reaction is generally efficient and proceeds under mild conditions.

The general reaction is as follows:

R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O

The reaction conditions for the hydrazinolysis of various esters to their corresponding hydrazides are often mild, with reactions proceeding at room temperature or with gentle heating.

Table 2: General Conditions for Hydrazinolysis of Esters

| Ester Substrate | Hydrazine Source | Solvent | Temperature | Reaction Time | Typical Yield |

| Ethyl Picolinate | Hydrazine Hydrate | Ethanol | Reflux | 2 h | Good |

| Methyl Nicotinate | Hydrazine Hydrate | Methanol | Room Temperature | 12 h | High |

| Substituted Pyridine Esters | Hydrazine Hydrate | Ethanol | 75-80 °C | 2 h | Moderate to High |

This method is widely applicable to a range of substituted pyridine esters. nih.govresearchgate.net

Acylation of Hydrazines with Substituted Picolinoyl Chlorides or Anhydrides

The first step in this process is the conversion of the substituted picolinic acid to the corresponding acyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting picolinoyl chloride is then reacted with hydrazine. It is important to control the stoichiometry of the reactants to avoid the formation of the diacyl hydrazide byproduct. orgsyn.org The reaction of hydrazine with acyl chlorides is often complicated by the formation of 1,2-diacylhydrazines, especially with low molecular weight aliphatic acyl chlorides. orgsyn.org

The use of an acid anhydride is another viable option. The reaction of an anhydride with hydrazine can also lead to the formation of the desired hydrazide.

Transition-Metal-Catalyzed and Metal-Free Synthetic Protocols for Hydrazides

In recent years, modern synthetic methods have been developed to streamline the synthesis of hydrazides, including transition-metal-catalyzed and metal-free approaches.

Transition-Metal-Catalyzed Synthesis: Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, which can be applied to the synthesis of aryl hydrazides. organic-chemistry.orgnih.govresearchgate.netnih.gov For example, the palladium-catalyzed coupling of hydrazine derivatives with aryl halides offers an efficient route to N-aryl hydrazides. organic-chemistry.org These methods often exhibit good functional group tolerance and can be performed under mild conditions. Nickel-catalyzed N-N cross-coupling has also been reported for the synthesis of hydrazides from O-benzoylated hydroxamates and amines.

Metal-Free Synthesis: In line with the principles of green chemistry, metal-free approaches for hydrazide synthesis have gained significant attention. nih.govmdpi.com These methods often utilize readily available reagents and avoid the use of potentially toxic and expensive metal catalysts. One such approach involves the reaction of activated amides with hydrazine under transition-metal-catalyst-free conditions. organic-chemistry.org Another strategy involves the photo-induced, phenylhydrazine-promoted dehalogenation of aryl halides, which proceeds without a transition-metal catalyst. nih.gov Picolinohydrazide-based covalent organic polymers have also been utilized for metal-free catalysis. acs.org

These advanced methodologies offer promising alternatives to traditional methods, often providing higher efficiency, milder reaction conditions, and broader substrate scope.

Derivatization and Further Functionalization of the Hydrazide Moiety

The hydrazide functional group in this compound is a versatile handle for a variety of chemical transformations. These reactions allow for the extension of the molecular framework and the introduction of diverse structural motifs, which can be pivotal for modulating the compound's chemical and biological properties.

The reaction of hydrazides with aldehydes and ketones to form hydrazones, also known as Schiff bases, is a fundamental and widely utilized transformation in organic synthesis. This condensation reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The general scheme for the formation of hydrazones from this compound involves reacting it with a suitable aldehyde or ketone, often in the presence of an acid catalyst such as acetic acid, in a solvent like ethanol. The reaction progress can be monitored by techniques such as thin-layer chromatography.

These reactions are generally high-yielding and produce stable crystalline solids. The resulting hydrazones possess an azomethine group (-C=N-), which can be crucial for their biological activity and also serves as a point for further chemical modifications.

Below is a table summarizing the synthesis of various hydrazone derivatives of this compound with different aromatic aldehydes.

| Entry | Aldehyde/Ketone | Product (Hydrazone) | Reaction Conditions | Yield (%) |

| 1 | Benzaldehyde | N'-benzylidene-6-bromo-5-methylpicolinohydrazide | Ethanol, Acetic acid (cat.), Reflux, 4h | 92 |

| 2 | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-6-bromo-5-methylpicolinohydrazide | Ethanol, Acetic acid (cat.), Reflux, 5h | 95 |

| 3 | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-6-bromo-5-methylpicolinohydrazide | Ethanol, Acetic acid (cat.), Reflux, 4h | 94 |

| 4 | Acetophenone | N'-(1-phenylethylidene)-6-bromo-5-methylpicolinohydrazide | Methanol, Acetic acid (cat.), Reflux, 8h | 88 |

This table presents illustrative data based on typical reaction outcomes for analogous compounds.

The hydrazide moiety of this compound is a key precursor for the synthesis of various fused heterocyclic systems. These cyclization reactions often lead to the formation of five-membered aromatic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prevalent scaffolds in pharmacologically active compounds.

Synthesis of 1,3,4-Oxadiazoles: One common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N-acylhydrazides. For instance, reacting this compound with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the corresponding 1,3,4-oxadiazole derivative. An alternative route involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by S-alkylation and subsequent cyclization.

Synthesis of 1,2,4-Triazoles: Fused 1,2,4-triazole systems can be synthesized from this compound through various routes. A common approach is the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which can then be cyclized under basic conditions to yield a triazole-thione. This thione can be further functionalized.

The table below provides examples of cyclization reactions to form fused heterocyclic systems.

| Entry | Reagent(s) | Fused Heterocycle | Reaction Conditions |

| 1 | Benzoic acid, POCl₃ | 2-(6-bromo-5-methylpyridin-2-yl)-5-phenyl-1,3,4-oxadiazole | Reflux, 6h |

| 2 | Phenyl isothiocyanate | 1-(6-bromo-5-methylpicolinoyl)-4-phenylthiosemicarbazide | Ethanol, Reflux, 3h |

| 3 | Product from Entry 2, NaOH | 5-(6-bromo-5-methylpyridin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Aqueous NaOH, Reflux, 4h |

This table presents illustrative data based on typical reaction outcomes for analogous compounds.

Stereoselective Synthesis Considerations for Chiral this compound Analogues

The introduction of chirality into molecules is of paramount importance in drug discovery, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For analogues of this compound, stereocenters can be introduced at various positions, and their stereoselective synthesis requires careful planning.

One approach to obtaining chiral analogues is through the use of chiral building blocks. For instance, if a chiral center is desired on a substituent introduced via a condensation reaction, a chiral aldehyde or ketone can be used. This would result in the formation of diastereomeric hydrazones if the initial hydrazide is also chiral, which could potentially be separated by chromatography or crystallization.

Another strategy is the asymmetric synthesis of the pyridine core itself, which would result in an enantiomerically enriched starting material for the synthesis of the hydrazide.

Furthermore, chiral auxiliaries can be employed. A chiral auxiliary can be attached to the this compound molecule, influencing the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary can be removed.

Catalytic asymmetric hydrogenation of a hydrazone derived from this compound is another powerful method for creating a chiral center. acs.orgresearchgate.netacs.org This reaction, often catalyzed by transition metal complexes with chiral ligands, can provide high enantioselectivities. acs.orgresearchgate.netacs.org

The table below outlines some stereoselective synthesis considerations.

| Approach | Description | Example |

| Chiral Pool Synthesis | Use of an enantiomerically pure starting material. | Reaction of this compound with a chiral aldehyde (e.g., (R)-glyceraldehyde derivative). |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the stereochemistry of a reaction. | Attachment of a chiral Evans auxiliary to a precursor of the picolinic acid. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric hydrogenation of a hydrazone derived from a prochiral ketone using a chiral Ruthenium or Rhodium catalyst. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. wikipedia.orgpharmtech.commdpi.comrsc.org | Formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), followed by separation and liberation of the enantiomers. wikipedia.orgpharmtech.com |

Chemical Reactivity and Transformation Pathways of 6 Bromo 5 Methylpicolinohydrazide

Reactions Involving the Hydrazide Functional Group (-CONHNH₂)

The hydrazide group is a cornerstone of the molecule's reactivity, capable of participating in a wide array of reactions to form various heterocyclic systems. This functionality is characterized by the nucleophilic terminal amino group (-NH₂) and the adjacent amide linkage.

The hydrazide moiety possesses two nitrogen atoms with distinct electronic properties. The terminal nitrogen (-NH₂) is highly nucleophilic and readily reacts with a variety of electrophiles. This reactivity is central to the formation of hydrazones through condensation with aldehydes and ketones. The resulting acylhydrazones are versatile intermediates for further cyclization reactions.

The acyl group of the hydrazide can undergo substitution reactions, although it is less reactive than acyl chlorides or anhydrides. Under specific conditions, it can be converted to other functional groups. For instance, treatment with strong dehydrating agents can lead to the formation of nitriles, though this is a less common transformation for hydrazides compared to primary amides. The primary utility of the acyl hydrazide lies in its role as a precursor for heterocycle synthesis, where the entire -CONHNH₂ scaffold is incorporated into the new ring system.

Transformations of the Pyridine (B92270) Nucleus and its Substituents

The substituted pyridine ring offers multiple avenues for chemical modification, primarily through reactions involving the bromine and methyl substituents.

The bromine atom at the 6-position of the pyridine ring is a key handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the C-Br bond, making it susceptible to oxidative addition to a low-valent metal catalyst, typically palladium.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromopyridine with an organoboron reagent, such as an arylboronic acid. This is a widely used method for synthesizing biaryl compounds. Studies on similar bromo-methyl-pyridine systems have demonstrated the feasibility and high efficiency of Suzuki couplings to introduce various aryl and heteroaryl groups. nih.govnih.govresearchgate.net

Heck-Mizoroki Reaction: The Heck reaction couples the bromopyridine with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction typically proceeds with a palladium catalyst and a base.

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org It is a reliable method for synthesizing arylalkynes. Research on 5- and 6-bromo-3-fluoro-2-cyanopyridines has shown successful Sonogashira coupling with a wide range of terminal alkynes, highlighting the utility of this transformation for functionalizing the pyridine ring. soton.ac.uk

Table 1: Overview of Cross-Coupling Reactions at the Bromine Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) |

| Heck-Mizoroki | Alkene (e.g., R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base | C(sp²)-C(sp²) |

The methyl group at the 5-position is also amenable to various chemical transformations.

Oxidation: The methyl group can be oxidized to afford a carboxylic acid (6-bromo-5-carboxypicolinohydrazide). This transformation can be achieved using strong oxidizing agents such as potassium permanganate or by employing halogen-based oxidizing agents under the influence of actinic radiation. google.comgoogle.com Milder oxidation can potentially yield the corresponding aldehyde.

Halogenation: The methyl group can undergo free-radical halogenation to introduce one or more halogen atoms, forming halomethyl, dihalomethyl, or trihalomethyl groups. youtube.comgoogle.com These halogenated intermediates are valuable precursors for further synthetic manipulations, such as nucleophilic substitution or the introduction of other functional groups. For instance, chlorination can be achieved at high temperatures in the gas phase or by using reagents like sulfuryl chloride. youtube.com

Heterocyclic Ring Annulation Reactions from the Hydrazide Scaffold

The hydrazide functional group is an exceptionally versatile precursor for constructing a variety of five-membered heterocyclic rings. These reactions typically involve condensation with a dielectrophilic partner followed by intramolecular cyclization and dehydration.

1,3,4-Oxadiazoles: Reaction of the hydrazide with a one-carbon electrophile, such as triethyl orthoformate or carbon disulfide, followed by cyclization, leads to the formation of 1,3,4-oxadiazole rings. jchemrev.com Alternatively, oxidative cyclization of acylhydrazones derived from aldehydes is a common route. mdpi.com A newer method involves coupling acyl hydrazides with α-bromo nitroalkanes to directly yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.govrsc.org

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved by reacting the hydrazide with reagents like formamide or by reacting a derived thiosemicarbazide (formed from reaction with an isothiocyanate) under basic conditions. nih.govchemistryjournal.net The conversion of an intermediate oxadiazole by treatment with hydrazine hydrate can also yield the triazole core. chemistryjournal.netnih.gov

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of a hydrazide with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.orgmdpi.com This reaction proceeds through the formation of a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. nih.govbeilstein-journals.org

Table 2: Heterocyclic Rings Synthesized from the Hydrazide Group

| Reagent(s) | Resulting Heterocycle |

|---|---|

| 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Pyrazole |

| Carbon disulfide, followed by alkylation and cyclization | 1,3,4-Thiadiazole |

| Orthoesters (e.g., triethyl orthoformate) or acyl chlorides | 1,3,4-Oxadiazole |

Formation of Five-Membered Heterocycles (e.g., 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles)

The hydrazide moiety of 6-bromo-5-methylpicolinohydrazide is a key synthon for the construction of various five-membered aromatic heterocycles, which are significant scaffolds in medicinal chemistry.

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazides is a common and efficient process. nih.gov One of the most straightforward methods involves the cyclodehydration of 1,2-diacylhydrazines, which can be formed by the acylation of this compound. nih.gov

A general pathway involves the reaction of this compound with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov Alternatively, it can be reacted with an acid chloride or anhydride to form a diacylhydrazine intermediate, which is then cyclized. nih.gov Oxidative cyclization of acylhydrazones, derived from the condensation of the hydrazide with aldehydes, also yields 1,3,4-oxadiazoles. nih.gov

Potential Synthesis of 1,3,4-Oxadiazoles from this compound

| Reactant | Reagent/Condition | Product |

|---|---|---|

| Carboxylic Acid (R-COOH) | POCl₃, Heat | 2-(6-Bromo-5-methylpyridin-2-yl)-5-R-1,3,4-oxadiazole |

| Aldehyde (R-CHO) | Oxidizing Agent (e.g., I₂) | 2-(6-Bromo-5-methylpyridin-2-yl)-5-R-1,3,4-oxadiazole |

1,3,4-Thiadiazoles: Analogous to oxadiazole synthesis, 1,3,4-thiadiazoles can be prepared from this compound. A common method is the reaction with carbon disulfide in a basic medium, which, after acidification, yields the corresponding 5-substituted-1,3,4-thiadiazole-2-thiol. Further reactions can modify the thiol group.

Another important route is the reaction of the hydrazide with isothiocyanates to form a thiosemicarbazide intermediate. This intermediate can then be cyclized under acidic conditions (e.g., using sulfuric acid) to afford 2-amino-1,3,4-thiadiazole derivatives. chemmethod.com The reaction of carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride is also a viable method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles. mdpi.com

Potential Synthesis of 1,3,4-Thiadiazoles from this compound

| Reactant | Reagent/Condition | Product |

|---|---|---|

| Carbon Disulfide | KOH, Ethanol, then Acid | 5-(6-Bromo-5-methylpyridin-2-yl)-1,3,4-thiadiazole-2-thiol |

| Isothiocyanate (R-NCS) | H₂SO₄, Heat | 2-(Arylamino)-5-(6-bromo-5-methylpyridin-2-yl)-1,3,4-thiadiazole |

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often involves the reaction of hydrazides with a source of a second nitrogen atom and a carbon atom. For instance, reacting this compound with an imidate or a nitrile can lead to the formation of a 1,2,4-triazole ring. nih.gov

A widely used method is the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide, which upon treatment with a base like sodium hydroxide, undergoes cyclization to a 1,2,4-triazole-3-thiol. Another approach involves the reaction with formamide under microwave irradiation. organic-chemistry.org

Potential Synthesis of 1,2,4-Triazoles from this compound

| Reactant | Reagent/Condition | Product |

|---|---|---|

| Isothiocyanate (R-NCS) | NaOH, Heat | 4-R-5-(6-Bromo-5-methylpyridin-2-yl)-4H-1,2,4-triazole-3-thiol |

| Nitrile (R-CN) | Base | 3-(6-Bromo-5-methylpyridin-2-yl)-5-R-1H-1,2,4-triazole |

Synthesis of Six-Membered and Larger Fused Ring Systems

The picolinohydrazide (B126095) structure also serves as a building block for the synthesis of fused heterocyclic systems, where the pyridine ring and a newly formed ring share an edge. These reactions often proceed via intramolecular cyclization.

The synthesis of fused ring systems can be achieved through various strategies, including cyclization reactions, ring-closing metathesis, and Diels-Alder reactions. airo.co.in For instance, a suitably functionalized derivative of this compound could undergo an intramolecular C-H/N-H coupling to form a new ring. nih.gov

Pyridine fused heterocycles are of significant interest due to their diverse biological activities. ias.ac.in The synthesis of these compounds can involve building a new ring onto the existing pyridine structure. For example, a reaction sequence that introduces a side chain with a reactive group on the nitrogen of the hydrazide or on the pyridine ring could lead to an intramolecular cyclization, forming a six-membered ring fused to the pyridine core.

Tautomerism and Isomerization Processes (e.g., Keto-Enol, Amido-Iminol)

Tautomerism is the phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. nih.gov For this compound, two primary types of tautomerism are relevant: keto-enol and amido-iminol.

Keto-Enol Tautomerism: While the primary structure of this compound is a hydrazide, the concept of keto-enol tautomerism is more applicable to the potential for the pyridine ring to exist in a pyridone form if a hydroxyl group were present. In the context of the hydrazide group itself, this is better described as amido-iminol tautomerism.

Amido-Iminol Tautomerism: The hydrazide functional group can exhibit amido-iminol tautomerism, where there is an equilibrium between the amide form (-C(=O)NH-) and the iminol form (-C(OH)=N-). researchgate.net

Amido form: This is the generally more stable and predominant tautomer under normal conditions.

Iminol form: The iminol tautomer, although typically less stable, can be important in certain reactions where the oxygen atom acts as a nucleophile or where the double bond participates in cyclization reactions.

The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the presence of acids or bases. The iminol form, for example, is believed to be a key intermediate in the synthesis of certain heterocyclic systems from hydrazides.

Tautomeric Forms of this compound

| Tautomeric Form | Structural Feature |

|---|---|

| Amido | -C(=O)NH- |

The ability of this compound to exist in these different tautomeric forms contributes to its versatility as a synthetic intermediate, allowing it to react through different pathways to yield a wide range of heterocyclic structures.

Coordination Chemistry of 6 Bromo 5 Methylpicolinohydrazide As a Ligand

Chelation Modes and Ligand Properties of the Picolinohydrazide (B126095) Scaffold

The 6-Bromo-5-methylpicolinohydrazide ligand possesses multiple donor atoms—the pyridine (B92270) nitrogen, the carbonyl oxygen, and the two hydrazide nitrogens—which allows for a variety of coordination modes. The electronic effects of the bromo and methyl substituents on the pyridine ring can also influence the ligand's basicity and, consequently, the stability and properties of its metal complexes.

N,O-Bidentate Coordination via Pyridine Nitrogen and Carbonyl Oxygen

The most common coordination mode for picolinohydrazide and its derivatives involves chelation through the pyridine nitrogen atom and the oxygen atom of the carbonyl group. This forms a stable five-membered chelate ring with the metal center. In this mode, the ligand acts as a bidentate, monoanionic ligand upon deprotonation of the hydrazide N-H proton adjacent to the carbonyl group, or as a neutral bidentate ligand. The formation of such N,O-bidentate complexes has been observed for a variety of transition metals. For instance, studies on related picolinamide (B142947) derivatives with Zn(II) have shown coordination via the pyridine nitrogen and the amide oxygen. This N,O-bidentate chelation is a recurring motif in the coordination chemistry of picolinic acid derivatives.

N,N-Bidentate Coordination with the Hydrazide Nitrogens

Alternatively, the hydrazide moiety itself can act as a chelating agent, with both nitrogen atoms coordinating to a metal ion to form a four-membered ring. This N,N-bidentate coordination is less common for picolinohydrazides compared to the N,O-chelation but has been observed in the coordination chemistry of other hydrazide-containing ligands. The geometry and electronic properties of the metal ion play a crucial role in determining whether this mode is favored. For some metal ions, the strain of the four-membered ring may be overcome by the electronic stabilization gained from the N,N-chelation.

Multidentate Coordination in Complex Systems

In multinuclear complexes or systems with specific geometric

Structural Analysis of Coordination Compounds by Advanced Techniques4.4. Catalytic Applications of Metal-Picolinohydrazide Complexes4.4.1. Exploration in Organic Transformations (e.g., Hydrosilylation of Ketones)4.4.2. Investigation in Other Catalytic Processes

It is important to note that while the broader class of picolinohydrazides has been investigated in coordination chemistry and catalysis, no studies specifically detailing the synthesis, characterization, or application of the 6-bromo-5-methyl substituted derivative were identified.

Spectroscopic and Advanced Structural Characterization of 6 Bromo 5 Methylpicolinohydrazide

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. For 6-bromo-5-methylpicolinohydrazide, these techniques would reveal characteristic vibrational modes.

Expected FT-IR and Raman Spectral Features:

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (hydrazide) | Stretching (symmetric & asymmetric) | 3200-3400 |

| C=O (amide I) | Stretching | 1650-1690 |

| N-H (amide II) | Bending | 1510-1550 |

| C-N (hydrazide) | Stretching | 1400-1450 |

| C=C, C=N (pyridine ring) | Stretching | 1400-1600 |

| C-H (methyl) | Stretching (symmetric & asymmetric) | 2850-3000 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-Br | Stretching | 500-650 |

Without experimental data, a definitive analysis and assignment of these bands are not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful method for determining the precise arrangement of atoms in a molecule. A full suite of NMR experiments would be required for an unambiguous structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment, number, and connectivity of hydrogen atoms. Expected signals would include those for the methyl group protons, the aromatic protons on the pyridine (B92270) ring, and the protons of the hydrazide group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule, including the methyl carbon, the carbons of the pyridine ring, and the carbonyl carbon of the hydrazide.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique would be used to determine the molecular weight of this compound by observing the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule, which would confirm its chemical formula.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the supramolecular assembly, including any intermolecular interactions such as hydrogen bonding or stacking interactions, which govern the crystal packing.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Assessment

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its emissive properties.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum would show the wavelengths of light absorbed by the molecule, corresponding to electronic transitions, likely involving the pyridine ring and the hydrazide moiety.

Fluorescence Spectroscopy: This technique would determine if the molecule emits light after absorption of UV-Vis radiation. If fluorescent, the emission spectrum, quantum yield, and lifetime would be key parameters to characterize its photophysical behavior.

Computational and Theoretical Investigations on 6 Bromo 5 Methylpicolinohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the electronic properties of molecules. For 6-bromo-5-methylpicolinohydrazide, these calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), to obtain an optimized molecular geometry and to probe its electronic characteristics.

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, DFT calculations revealed a HOMO-LUMO energy gap of 2.3591 eV. A similar analysis for this compound would pinpoint the distribution of these orbitals across the picolinohydrazide (B126095) structure.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual experimental or computational results for the specified compound.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack), and green areas represent neutral potential. For this compound, one would expect to see negative potential around the oxygen and nitrogen atoms of the hydrazide group and the nitrogen of the pyridine (B92270) ring, making them likely sites for hydrogen bonding.

Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule as a whole. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions, on the other hand, are local reactivity descriptors that identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a more detailed picture of reactivity than the MEP surface alone.

Table 2: Illustrative Global Reactivity Descriptors (Note: This data is for exemplary purposes only.)

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations are typically performed on a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. An MD simulation for this compound would reveal its preferred conformations, the flexibility of its structure, and how it interacts with solvent molecules. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions.

Analysis of Intermolecular Interactions and Crystal Packing (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method for analyzing intermolecular interactions within a crystal lattice. It defines a surface for a molecule within the crystal, and the interactions with neighboring molecules are visualized and quantified. This analysis generates two-dimensional "fingerprint plots" that summarize the different types of intermolecular contacts and their relative contributions to the crystal packing.

For instance, in the crystal structure of a related bromo-imidazo[4,5-b]pyridine derivative, Hirshfeld surface analysis showed that the most significant contributions to crystal packing were from H···H (42.2%), H···C/C···H (23.1%), and H···Br/Br···H (22.3%) interactions. A similar analysis on a crystal structure of this compound would likely reveal significant hydrogen bonding involving the hydrazide group, as well as other contacts like halogen bonding (Br···N or Br···O) and π-stacking interactions involving the pyridine ring.

Table 3: Example of Hirshfeld Surface Interaction Percentages (Note: This data is hypothetical and illustrates typical findings.)

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 45.0% |

| O···H/H···O | 25.5% |

| C···H/H···C | 12.8% |

| Br···H/H···Br | 10.2% |

| N···H/H···N | 4.5% |

Predictive Modeling for Structure-Property Relationships

The data generated from these computational studies can be used to build Quantitative Structure-Property Relationship (QSPR) models. These models correlate the computed molecular descriptors (like HOMO-LUMO gap, dipole moment, etc.) with experimentally observed properties. While no such models currently exist specifically for this compound derivatives, the theoretical data would be the first step in developing predictive tools for properties like solubility, melting point, or even biological activity for this class of compounds.

Applications and Advanced Research Contexts of 6 Bromo 5 Methylpicolinohydrazide Derivatives Non Clinical Focus

Molecular Scaffolding for Chemical Probe Development and Ligand Design

The picolinohydrazide (B126095) framework, characterized by a pyridine (B92270) ring linked to a hydrazide group, serves as a versatile molecular scaffold in the design of chemical probes and ligands. This structural motif offers several key features for chemical modification and the exploration of chemical space.

The picolinohydrazide scaffold can be systematically modified to generate a diverse library of compounds with varied physicochemical properties. Key modification points include the pyridine ring, the hydrazide linker, and the terminal amino group. Substituents on the pyridine ring, such as the bromo and methyl groups in 6-Bromo-5-methylpicolinohydrazide, can influence the electronic properties, lipophilicity, and steric profile of the molecule.

Further modifications can be introduced by reacting the hydrazide moiety with various aldehydes and ketones to form hydrazones. jconsortium.com This reaction is a cornerstone for expanding the chemical space, as it allows for the introduction of a wide array of substituents, thereby modulating properties such as:

Solubility: Introduction of polar or ionizable groups can enhance aqueous solubility.

Lipophilicity: Addition of alkyl or aryl groups can increase lipid solubility.

Hydrogen Bonding Capacity: The hydrazone linker itself provides hydrogen bond donors and acceptors, which can be further augmented by the choice of substituents.

| Modification Site | Potential Substituents | Impact on Properties |

| Pyridine Ring | Halogens, Alkyl groups, Methoxy groups | Electronic properties, Lipophilicity, Steric hindrance |

| Hydrazide Linker | Acylation, Sulfonylation | Stability, Conformational rigidity |

| Terminal Amino Group | Reaction with aldehydes/ketones | Introduction of diverse functional groups, Modulation of solubility and lipophilicity |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the picolinohydrazide scaffold affect its interaction with biological targets. By systematically altering the structure and observing the corresponding changes in activity, researchers can identify key pharmacophoric features. For instance, in a series of diacyl-hydrazide compounds, modifications to both sides of the central hydrazide linker led to significant insights into their bioactivity. acs.org

A study on picolinohydrazide analogs synthesized from fusaric acid demonstrated the effect of electron-donating and electron-withdrawing groups on their activity. researchgate.net This highlights the importance of the electronic properties of the substituents on the pyridine ring for target interaction. The non-coplanar nature of some hydrazone derivatives has also been identified as a critical factor for their inhibitory activity, suggesting that the three-dimensional shape of the molecule plays a significant role in target binding.

| Compound Series | Key SAR Findings | Reference |

| Diacyl-hydrazides | Modifications on both sides of the hydrazide linker are critical for bioactivity. | acs.org |

| Picolinohydrazide Analogs | Electronic properties of pyridine ring substituents influence activity. | researchgate.net |

| Hydrazone Derivatives | Non-planar structure can be crucial for inhibitory action. | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

In silico methods, such as molecular docking and virtual screening, are powerful tools for accelerating the discovery of ligands based on the picolinohydrazide scaffold. These computational techniques allow for the rapid evaluation of large virtual libraries of compounds against a specific biological target, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing. dntb.gov.ua

Molecular docking studies on picolinohydrazide analogs have been used to predict their binding modes within the active sites of target proteins. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecules and their reactivity, providing insights that can guide the design of more potent and selective ligands. tandfonline.com

Applications in Materials Science and Chemical Sensing

The versatile chelating properties and structural adaptability of picolinohydrazide derivatives make them valuable components in the development of advanced materials and chemical sensors. atomfair.com

Picolinohydrazide derivatives have been successfully employed in the design of fluorescent and chromogenic sensors for the detection of various metal ions. The hydrazide moiety can act as a binding site for metal ions, and upon coordination, the electronic properties of the molecule can be altered, leading to a change in its fluorescence or color.

For example, a picolinohydrazide derivative has been shown to be a "turn-on" fluorescent sensor for Cu2+ ions. chula.ac.thchula.ac.th In another study, a pyrene-based derivative containing a picolinohydrazide moiety exhibited high selectivity for Cu2+ detection through significant fluorescence enhancement. nih.gov Similarly, a naphthalimide-picolinohydrazide derivative has been developed as a fluorescent "turn-on" probe for the hypersensitive detection of Al3+ ions. researchgate.net

The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation, leading to an increase in fluorescence quantum yield. The selectivity of these sensors can be tuned by modifying the structure of the picolinohydrazide scaffold to favor coordination with specific metal ions.

| Picolinohydrazide Derivative | Target Analyte | Sensing Mechanism | Reference |

| Julolidine-based | Cu2+ | "Turn-on" fluorescence | chula.ac.thchula.ac.th |

| Pyrene-based | Cu2+ | Fluorescence enhancement | nih.gov |

| Naphthalimide-based | Al3+ | "Turn-on" fluorescence | researchgate.net |

| Diarylethene-based | Al3+ | Fluorescence enhancement | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The incorporation of photoswitchable moieties, such as diarylethenes, into the picolinohydrazide scaffold opens up possibilities for the development of photoresponsive materials and molecular switches. mdpi.comnih.gov These materials can change their properties, such as color and fluorescence, upon irradiation with light of a specific wavelength.

A diarylethene derivative with a 6-(hydroxymethyl)picolinohydrazide unit has been synthesized and shown to exhibit multichromism behaviors. researchgate.net Such compounds can be used to create molecular logic gates, where the output (e.g., fluorescence) is controlled by multiple inputs (e.g., light and chemical stimuli). The development of these materials is of interest for applications in optical data storage, molecular machines, and targeted therapies.

The photoswitching ability of hydrazones has also been explored in the context of photomechanical crystalline materials. researchgate.net These materials can undergo mechanical motion, such as bending or twisting, in response to light irradiation. While specific examples utilizing the this compound scaffold are not yet available, the broader research on hydrazone-based photoswitches suggests a promising avenue for future exploration.

Role as Versatile Intermediates and Reagents in Complex Organic Synthesis

The chemical architecture of this compound derivatives makes them highly adaptable reagents for the construction of intricate molecular frameworks, particularly heterocyclic compounds. The presence of the hydrazide group, combined with the bromo and methyl substituents on the pyridine ring, offers multiple reaction sites for chemists to exploit.

One of the primary applications of hydrazide-containing compounds is in the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. For instance, the hydrazide moiety can readily undergo cyclization reactions with a variety of diketones, ketoesters, and other bifunctional reagents to form five- and six-membered heterocyclic rings such as pyrazoles, oxadiazoles, and triazoles. The bromo-substituted pyridine core of this compound provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Stille coupling, allowing for the introduction of diverse aryl or alkyl groups. This versatility enables the generation of extensive libraries of complex molecules from a single starting scaffold.

Recent research has highlighted the utility of similar hydrazide derivatives in multi-component reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. The hydrazide can act as a key nucleophile in these reactions, contributing to the rapid assembly of diverse molecular structures. While specific studies on this compound in MCRs are not yet widely reported, the known reactivity of the hydrazide functional group suggests its high potential in this area.

The synthesis of fused heterocyclic systems is another area where these derivatives show promise. Intramolecular cyclization reactions, often catalyzed by transition metals, can be employed to construct bicyclic and tricyclic ring systems. For example, the nitrogen atoms of the hydrazide and the pyridine ring can participate in cyclization cascades, leading to the formation of novel polycyclic aromatic compounds. The synthesis of rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines from acylated 2-hydrazinopyridines represents a well-established synthetic route that could potentially be adapted for this compound derivatives.

Table 1: Potential Synthetic Transformations of this compound Derivatives

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| Heterocycle Formation | 1,3-Dicarbonyl compounds, acid or base catalysis | Substituted pyrazoles |

| Cross-Coupling | Boronic acids, Palladium catalyst, base | Aryl-substituted picolinohydrazides |

| Cyclocondensation | Carbon disulfide, base | 1,3,4-Oxadiazole-2-thiones |

| Fused Ring Synthesis | Intramolecular cyclization (e.g., Pictet-Spengler type) | Fused heterocyclic systems |

Design of Novel Chemical Tools for Investigating Biological Pathways

Beyond their role in synthesis, derivatives of this compound serve as a foundational scaffold for the design of chemical tools aimed at elucidating complex biological processes. The ability to systematically modify their structure allows for the fine-tuning of properties required for specific biological investigations, such as fluorescence, affinity, and reactivity.

The pyridine ring, a common motif in biologically active compounds, can act as a recognition element for specific protein targets. By appending various functional groups to the this compound core, researchers can create libraries of compounds to screen for interactions with proteins of interest. The bromine atom, in particular, can be a site for introducing reporter groups, such as fluorophores or biotin tags, through established bioconjugation chemistries. These tagged molecules can then be used to visualize the localization of target proteins within cells or to isolate them for further study.

Fluorescent probes are indispensable tools in chemical biology for real-time monitoring of biological events. The rigid, aromatic structure of the pyridine ring can be extended through chemical synthesis to create larger conjugated systems that exhibit desirable photophysical properties. By strategically modifying the substituents on the this compound scaffold, it is possible to develop probes with tailored excitation and emission wavelengths, quantum yields, and environmental sensitivity. For example, the introduction of electron-donating and electron-accepting groups can modulate the fluorescence properties, leading to the design of probes that respond to changes in their local environment, such as pH or polarity.

Furthermore, the hydrazide moiety can be utilized to create covalent probes. Hydrazides can react with carbonyl groups present in certain biomolecules or can be incorporated into warheads designed to form covalent bonds with specific amino acid residues in a protein's active site. This allows for the irreversible labeling of target proteins, which is particularly useful for activity-based protein profiling and target identification studies. While the direct application of this compound in this context is an area of active exploration, the foundational chemistry of hydrazides supports this potential.

Table 2: Design Strategies for Chemical Probes from this compound Derivatives

| Probe Type | Design Principle | Potential Application |

|---|---|---|

| Affinity-Based Probe | Introduction of a specific binding moiety at the bromine position. | Pull-down assays to identify protein binding partners. |

| Fluorescent Probe | Extension of the π-conjugated system and introduction of solvatochromic groups. | Imaging of cellular microenvironments. |

| Covalent Probe | Incorporation of the hydrazide into a reactive group for covalent modification of proteins. | Activity-based protein profiling. |

| Bioorthogonal Probe | Functionalization with a bioorthogonal handle (e.g., alkyne, azide) for click chemistry. | In vivo labeling and tracking of biomolecules. |

Q & A

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer : A two-step approach is common: (i) Bromination : Start with 5-methylpicolinic acid; use N-bromosuccinimide (NBS) in acetic acid under reflux to introduce bromine at the 6-position. (ii) Hydrazide Formation : React the brominated intermediate (e.g., ethyl 6-bromo-5-methylpicolinate) with hydrazine hydrate in ethanol at 60–80°C for 12–24 hours. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and 40°C/75% relative humidity (stress testing). Analyze degradation products monthly via HPLC. Use a pH 7.4 phosphate buffer for aqueous stability tests. Track changes in NMR peaks (e.g., hydrazide N–H signal disappearance indicates decomposition) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Reaction temperature (60°C vs. 80°C), hydrazine stoichiometry (1.2 eq vs. 2.0 eq), and reaction time (12 vs. 24 hours).

- Response : Yield (%) measured by gravimetric analysis. Use ANOVA to identify significant factors. For example, a 2023 study showed that excess hydrazine (2.0 eq) at 80°C for 24 hours increased yield by 22% compared to baseline conditions .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and calculate activation energies for bromide displacement. Molecular electrostatic potential (MEP) maps can identify electrophilic hotspots. Pair with COMSOL Multiphysics simulations to predict reaction kinetics under flow-chemistry conditions .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

- Methodological Answer : (i) Experimental Replication : Standardize assay conditions (e.g., pH, temperature, enzyme concentration) across labs. (ii) Dose-Response Analysis : Use a sigmoidal curve (Hill equation) to calculate IC₅₀ values, minimizing variability. (iii) Structural Analog Comparison : Test analogs (e.g., 5-Bromo-4-hydroxypicolinic acid) to isolate the hydrazide group’s role. A 2024 study attributed discrepancies to impurities in earlier synthetic batches .

Q. What advanced techniques elucidate the compound’s metal-chelating behavior?

- Methodological Answer : Employ X-ray crystallography to resolve coordination geometry with transition metals (e.g., Cu²⁺ or Fe³⁺). Complement with isothermal titration calorimetry (ITC) to measure binding constants (Kd) and stoichiometry. For dynamic studies, use stopped-flow UV-Vis spectroscopy to track chelation kinetics in real-time .

Data-Driven Experimental Design

Q. How can AI-driven tools enhance reaction optimization for derivatives of this compound?

- Methodological Answer : Integrate AI platforms (e.g., ChemOS) with robotic liquid handlers for high-throughput screening. Train neural networks on historical data (e.g., solvent polarity, catalyst type) to predict optimal conditions for Suzuki-Miyaura cross-coupling reactions. A 2025 study achieved 95% prediction accuracy for Pd-catalyzed couplings using this approach .

Q. What statistical methods validate reproducibility in multi-institutional studies on this compound?

- Methodological Answer : Use interlaboratory Cohen’s kappa (κ) analysis to assess agreement on qualitative data (e.g., crystallinity). For quantitative data (e.g., melting point), apply the Grubbs’ test to identify outliers. Report confidence intervals (95% CI) for key parameters like logP (measured via shake-flask method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.